ErSO-DFP is a novel chemical compound that functions as an activator of the anticipatory unfolded protein response, particularly noted for its enhanced selectivity towards estrogen receptor alpha-positive cancer cells. This compound has emerged as a promising therapeutic candidate for treating estrogen receptor alpha-positive breast cancers, demonstrating significant antitumor efficacy while being well tolerated in preclinical rodent models .
ErSO-DFP is derived from the compound ErSO, which was developed through a medicinal chemistry campaign aimed at identifying potent inducers of cancer cell death via hyperactivation of the unfolded protein response. The classification of ErSO-DFP falls under small molecule therapeutics, specifically targeting estrogen receptor pathways in cancer biology .
The synthesis of ErSO-DFP involves multiple steps that include the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic routes are proprietary but generally involve organic solvents and catalysts to ensure high purity and efficacy of the final product. The synthesis typically begins with modifications to the phenolic structure of ErSO, utilizing methods such as Friedel-Crafts reactions to introduce various substituents that enhance its biological activity and selectivity .
ErSO-DFP has a complex molecular structure characterized by a 3-(4-hydroxyphenyl)indoline-2-one core, which is crucial for its interaction with estrogen receptors. The compound's lipophilicity is highlighted by a calculated cLogD value of approximately 6.4, indicating its potential for good cellular permeability while maintaining drug-like properties .
Key structural data include:
ErSO-DFP undergoes several key chemical reactions, including:
These reactions are essential for modifying the compound's structure to optimize its therapeutic properties .
The mechanism of action for ErSO-DFP centers around its ability to activate the anticipatory unfolded protein response pathway. This activation leads to cellular stress that selectively induces apoptosis in estrogen receptor alpha-positive cancer cells. Specifically, ErSO-DFP engages estrogen receptor alpha, resulting in rapid phosphorylation events that trigger downstream signaling cascades associated with cell death .
Data from preclinical studies indicate that ErSO-DFP exhibits an average IC50 value around 20 nM against various breast cancer cell lines expressing estrogen receptor alpha, showcasing its potency and selectivity .
ErSO-DFP is presented as a solid at room temperature with notable physical properties:
Chemical properties include:
ErSO-DFP has several significant applications within scientific research:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.:
CAS No.: 668462-13-3